molecular formula C9H10FN3O B2900745 N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide CAS No. 2411241-78-4

N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide

Cat. No.: B2900745
CAS No.: 2411241-78-4
M. Wt: 195.197
InChI Key: ICFMVCZXKMZJHA-UHFFFAOYSA-N
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Description

N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of fluoropyrimidines. These compounds are known for their significant applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom in the pyrimidine ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide typically involves the reaction of 5-fluoropyrimidine with an appropriate alkylating agent. One common method includes the use of 2-chloro-5-fluoropyrimidine as a starting material, which undergoes a nucleophilic substitution reaction with an ethylamine derivative under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring plays a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can inhibit the activity of target enzymes, leading to therapeutic effects in the case of anticancer applications .

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyrimidine
  • 5-Fluoro-2-cyano pyrimidine
  • 5-Fluoro-2-ethoxy-4(1H)-pyrimidinone

Comparison: N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of an ethyl group and a prop-2-enamide moiety. These features contribute to its distinct chemical and biological properties compared to other fluoropyrimidines .

Properties

IUPAC Name

N-[2-(5-fluoropyrimidin-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O/c1-2-9(14)11-4-3-8-12-5-7(10)6-13-8/h2,5-6H,1,3-4H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFMVCZXKMZJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=NC=C(C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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